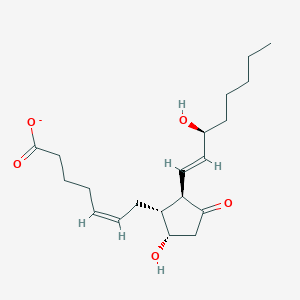

prostaglandin D2(1-)

Description

Historical Trajectory of Prostaglandin (B15479496) D2 Research

The journey to understanding Prostaglandin D2 (PGD2) began with the broader discovery of prostaglandins (B1171923) in the 1930s by Ulf von Euler and M.W. Goldblatt, who identified physiologically active substances in human seminal fluid and ovine vesicular glands. researchgate.netnih.gov However, PGD2 itself was not identified until 1973 by Hamberg. researchgate.netnih.govnih.gov Initially considered a minor and less potent prostaglandin compared to its counterparts like PGE2 and PGF2α, its physiological significance was not extensively explored. frontiersin.org

A pivotal moment in PGD2 research occurred in the early 1980s when it was discovered to be a major prostaglandin in the brains of various mammals, including humans. frontiersin.org This finding was followed by the serendipitous discovery that PGD2 could induce physiological sleep in rats and monkeys, sparking a wave of research into its neurological functions. frontiersin.orgbanrepcultural.orgpnas.org Subsequent research has unveiled its crucial roles in a variety of biological processes, including inflammation, allergic responses, and hair growth. researchgate.netwikipedia.orgnih.gov The identification of its specific receptors, DP1 (also known as PTGDR) and DP2 (also known as CRTH2), further propelled the investigation into its diverse and sometimes opposing biological actions. researchgate.netbioscientifica.comwikipedia.org

Overview of Eicosanoid Metabolism and Prostaglandin D2 Positioning

Prostaglandin D2 is an eicosanoid, a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, with arachidonic acid being the most common precursor. wikipedia.orgcreative-proteomics.com The biosynthesis of PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. nih.govcreative-proteomics.com

The key enzymes in this pathway are the cyclooxygenases (COX-1 and COX-2), which convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). wikipedia.orgcreative-proteomics.comthemedicalbiochemistrypage.org PGH2 then serves as a substrate for various terminal prostaglandin synthases, which determine the specific prostaglandin produced. wikipedia.org

The final step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by two distinct prostaglandin D2 synthases (PGDS): themedicalbiochemistrypage.orgsinobiological.com

Lipocalin-type PGD synthase (L-PGDS): This enzyme is primarily found in the central nervous system, male genital organs, and heart. nih.govsinobiological.com In the brain, L-PGDS-derived PGD2 is crucial for the regulation of sleep. nih.govwikipedia.org

Hematopoietic PGD synthase (H-PGDS): This enzyme is mainly expressed in immune cells such as mast cells, macrophages, and Th2 cells. nih.govthemedicalbiochemistrypage.org H-PGDS-derived PGD2 is a key mediator in allergic inflammation. nih.gov

This differential expression of PGDS isoforms allows for the tissue-specific production and function of PGD2.

Table 1: Key Enzymes in Prostaglandin D2 Synthesis

| Enzyme | Gene | Function | Primary Location |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | PTGS1 | Converts arachidonic acid to PGH2 | Constitutively expressed in most tissues |

| Cyclooxygenase-2 (COX-2) | PTGS2 | Converts arachidonic acid to PGH2 | Inducible during inflammation |

| Lipocalin-type PGD synthase (L-PGDS) | PTGDS | Converts PGH2 to PGD2 | Central nervous system, heart, male genital organs |

Contextualization of Prostaglandin D2 within Prostanoid Signaling Networks

Prostaglandin D2 exerts its biological effects by binding to and activating specific cell surface receptors. wikipedia.org There are two main G protein-coupled receptors for PGD2: researchgate.netwikipedia.org

DP1 receptor (PTGDR): Activation of the DP1 receptor, which is coupled to a Gs protein, leads to an increase in intracellular cyclic AMP (cAMP) levels. bioscientifica.comlife-science-alliance.org This signaling pathway is often associated with anti-inflammatory effects, such as the inhibition of immune cell migration. plos.orgkjim.org

DP2 receptor (CRTH2 or GPR44): The DP2 receptor is coupled to a Gi protein, and its activation inhibits cAMP production and leads to an increase in intracellular calcium. bioscientifica.comuniprot.org This pathway is typically linked to pro-inflammatory responses, including the chemotaxis of Th2 cells, eosinophils, and basophils. researchgate.netnih.gov

Table 2: Prostaglandin D2 Receptors and Their Signaling Pathways

| Receptor | Gene | G-Protein Coupling | Second Messenger | Primary Biological Effect |

|---|---|---|---|---|

| DP1 | PTGDR | Gs | ↑ cAMP | Anti-inflammatory, vasodilation |

Current Research Paradigms and Unresolved Questions in Prostaglandin D2 Biology

Current research on PGD2 is vibrant and multifaceted, exploring its role in a wide range of physiological and pathological conditions. One major area of investigation is its dichotomous role in inflammation, with studies aiming to dissect the specific contributions of the DP1 and DP2 receptors in various inflammatory diseases. researchgate.netnih.gov This has led to the development of selective antagonists for these receptors as potential therapeutic agents. acs.org

Another significant research focus is the involvement of PGD2 in cancer. bjbms.org Studies have shown that PGD2 signaling can either promote or inhibit tumor growth depending on the cancer type and the specific receptor pathway involved. researchgate.netbjbms.org For example, reduced PGD2 expression has been linked to a poor prognosis in several cancers, suggesting a potential tumor-suppressive role. bjbms.orgfrontiersin.org

The role of PGD2 in hair growth has also garnered considerable attention since the discovery that PGD2 levels are elevated in the bald scalps of men with androgenetic alopecia and that it can inhibit hair growth. wikipedia.orgnih.govbio-gems.com This has opened up new avenues for the development of treatments for hair loss.

Despite significant progress, several unresolved questions in PGD2 biology remain: termedia.plroyalsocietypublishing.org

What are the precise mechanisms that determine the switch between the pro- and anti-inflammatory functions of PGD2?

How does the cross-talk between PGD2 signaling and other signaling pathways influence cellular responses in health and disease?

What are the long-term consequences of therapeutically targeting PGD2 receptors?

Are there additional, as-yet-unidentified receptors or signaling mechanisms for PGD2 and its metabolites?

How do the levels of PGD2 vary in different stages of diseases like androgenetic alopecia, and does it modulate the hair cycle itself? nih.gov

Addressing these questions will be crucial for a complete understanding of PGD2's biological functions and for harnessing its therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C20H31O5- |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 |

InChI Key |

BHMBVRSPMRCCGG-OUTUXVNYSA-M |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)[O-])O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)[O-])O |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Prostaglandin D2 Biosynthesis and Enzymatic Pathways

Arachidonic Acid Cascade and Cyclooxygenase-Derived Precursors

The biosynthesis of PGD2 starts with the release of arachidonic acid, a 20-carbon polyunsaturated fatty acid, from its position in the phospholipid bilayer of cell membranes. clinref.com This liberation is mainly carried out by phospholipase A2 enzymes in response to various signals. clinref.com Once freed, arachidonic acid becomes the substrate for the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govmdpi.com

COX enzymes, also known as prostaglandin-endoperoxide synthases, are bifunctional, catalyzing two consecutive reactions. ipinnovative.com First, a cyclooxygenase reaction adds two oxygen molecules to arachidonic acid, forming the unstable intermediate prostaglandin (B15479496) G2 (PGG2). mdpi.comwikipedia.org Following this, a peroxidase reaction converts the hydroperoxyl group of PGG2 into a hydroxyl group, yielding prostaglandin H2 (PGH2). mdpi.comwikipedia.org PGH2 is a critical and unstable endoperoxide that serves as the precursor for the synthesis of various prostaglandins (B1171923), including PGD2, and thromboxanes. nih.govnih.gov The conversion of PGH2 is specific to tissues and cells, depending on which synthase and isomerase enzymes are present. bioscientifica.com

Specific Prostaglandin D Synthase Isoforms

The final, rate-determining step in PGD2 biosynthesis is the isomerization of PGH2, a reaction catalyzed by specific enzymes called prostaglandin D synthases (PGDS). frontiersin.orgresearchgate.net Two principal and distinct isoforms of PGDS have been identified in mammals: lipocalin-type prostaglandin D synthase (L-PGDS) and hematopoietic prostaglandin D synthase (H-PGDS). frontiersin.orgrndsystems.com These enzymes differ in their structure, where they are located in the cell, their distribution in tissues, and how they catalyze the reaction. nih.gov

L-PGDS, also known as β-trace, is a glycoprotein (B1211001) that is part of the lipocalin superfamily of proteins, which are known for binding and transporting small, water-insoluble molecules. nih.govnih.gov

L-PGDS is found in a wide variety of tissues. It is highly expressed in the central nervous system (CNS) and is the second most abundant protein in the cerebrospinal fluid (CSF). nih.govfrontiersin.org Significant levels are also found in seminal plasma. frontiersin.orgcaymanchem.com Other tissues where L-PGDS is expressed include the heart, kidney, liver, lung, adipose tissue, muscle, and pancreas. nih.govpnas.orgki.seresearchgate.net Its presence has also been noted in the peripheral nervous system. nih.gov This widespread distribution points to its involvement in many bodily processes.

Table 1: Tissue Distribution of Lipocalin-Type Prostaglandin D Synthase (L-PGDS)

| Tissue/Fluid | Level of Expression |

|---|---|

| Central Nervous System (CNS) | High nih.govmdpi.com |

| Cerebrospinal Fluid (CSF) | Very High nih.govfrontiersin.org |

| Seminal Plasma | High frontiersin.orgcaymanchem.com |

| Heart | High pnas.org |

| Kidney | Present nih.govresearchgate.net |

| Liver | Present nih.govresearchgate.net |

| Lung | Present nih.govresearchgate.net |

| Adipose Tissue | Present nih.govresearchgate.net |

| Muscle | Present nih.govresearchgate.net |

| Pancreas | Present nih.govresearchgate.net |

The main enzymatic role of L-PGDS is to catalyze the conversion of PGH2 into PGD2. frontiersin.orgresearchgate.netrcsb.org This reaction is glutathione-independent, setting it apart from H-PGDS. sinobiological.com The process involves the specific binding of PGH2 in the enzyme's active site, followed by a rearrangement of its endoperoxide bridge to form the distinct structure of PGD2. researchgate.net

Beyond making PGD2, L-PGDS acts as a transport protein for various small, lipophilic molecules, a characteristic feature of the lipocalin family. frontiersin.orgplos.org

A key non-enzymatic function is its ability to bind and transport biliverdin, a product of heme breakdown. frontiersin.orgresearchgate.net This suggests L-PGDS may have a role in heme metabolism and antioxidant defense.

Additionally, L-PGDS interacts with amyloid-β (Aβ) peptides, which form the main component of amyloid plaques in Alzheimer's disease. biorxiv.orgpnas.org It is believed that L-PGDS binds to Aβ monomers and hinders their aggregation into harmful oligomers and fibrils, acting as a major chaperone for Aβ in the human cerebrospinal fluid. frontiersin.orgfrontiersin.orgpnas.orgresearchgate.net This chaperone activity indicates a potential neuroprotective function in the CNS that is separate from its PGD2-synthesizing role. biorxiv.orgnih.gov

Hematopoietic prostaglandin D synthase (H-PGDS) is the other primary enzyme for PGD2 production. rndsystems.comnih.gov It is found in the cytoplasm and is a member of the sigma class of glutathione (B108866) S-transferases. rndsystems.com Unlike L-PGDS, H-PGDS requires glutathione to function. rndsystems.com H-PGDS is mainly found in hematopoietic cells like mast cells, macrophages, and Th2 cells. rndsystems.comrndsystems.com Its activity is particularly important in allergic inflammation, where the PGD2 it produces acts as a pro-inflammatory agent. rndsystems.com

Table 2: Comparison of L-PGDS and H-PGDS

| Feature | Lipocalin-Type Prostaglandin D Synthase (L-PGDS) | Hematopoietic Prostaglandin D Synthase (H-PGDS) |

|---|---|---|

| Protein Family | Lipocalin Superfamily nih.govnih.gov | Sigma-class Glutathione S-transferase (GST) rndsystems.com |

| Cofactor Requirement | Glutathione-independent sinobiological.com | Glutathione-dependent rndsystems.com |

| Cellular Localization | Secreted, extracellular nih.gov | Cytosolic rndsystems.comrndsystems.com |

| Primary Tissue/Cell Expression | CNS, CSF, seminal plasma, heart, adipose tissue frontiersin.orgnih.govpnas.orgmdpi.com | Mast cells, macrophages, Th2 cells rndsystems.comrndsystems.com |

| Primary Physiological Context | Neuromodulation, sleep regulation, transport nih.gov | Allergic inflammation, immunity rndsystems.com |

| Additional Functions | Transport of small lipophilic molecules (e.g., biliverdin, amyloid-β) frontiersin.orgbiorxiv.org | Not applicable |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Prostaglandin D2 (PGD2) |

| Arachidonic acid |

| Prostaglandin G2 (PGG2) |

| Prostaglandin H2 (PGH2) |

| Thromboxane (B8750289) |

| Biliverdin |

| Amyloid-β (Aβ) |

Hematopoietic Prostaglandin D Synthase (H-PGDS)

Cellular and Tissue Expression (e.g., mast cells, spleen, fallopian tube, endometrial glands, Th2 lymphocytes)

The distribution of PGD2 synthesis is widespread, with notable expression in the following cells and tissues:

Mast Cells: These tissue-resident immune cells, particularly abundant at mucosal surfaces, are a major source of PGD2, especially during allergic reactions. ahajournals.orgarvojournals.org Upon activation, mast cells rapidly release large quantities of PGD2. nih.gov Studies have shown that PGD2 generation in human lung mast cells is primarily dependent on cyclooxygenase-1 (COX-1) and H-PGDS. researchgate.net

Spleen: The spleen is a significant site of PGD2 synthesis, with high levels of H-PGDS activity. pnas.orgnih.gov Antigen-presenting cells, such as macrophages and dendritic cells within the spleen, are considered a major source of PGD2. researchgate.net

Fallopian Tube and Endometrial Glands: H-PGDS is present in the fallopian tube and endometrial gland cells, suggesting a role for PGD2 in female reproductive processes. sigmaaldrich.comresearchgate.netchemrxiv.org

Th2 Lymphocytes: T-helper 2 (Th2) cells, which are key players in allergic inflammation, express H-PGDS and produce PGD2. nih.gov This production contributes to the inflammatory cascade in allergic diseases.

The following table summarizes the expression of PGD2 synthases in various cells and tissues:

Enzymatic Isomerization of Prostaglandin H2

The pivotal step in PGD2 biosynthesis is the isomerization of PGH2. This reaction is catalyzed by the two aforementioned PGD synthases, H-PGDS and L-PGDS. nih.govresearchgate.net These enzymes, despite catalyzing the same reaction, are structurally and evolutionarily distinct, representing a case of functional convergence. researchgate.net

Hematopoietic Prostaglandin D2 Synthase (H-PGDS): This enzyme is a member of the sigma class of glutathione S-transferases. nih.gov It functions as a homodimer and utilizes glutathione as a cofactor to facilitate the isomerization of PGH2 to PGD2. researchgate.net

Lipocalin-Type Prostaglandin D2 Synthase (L-PGDS): In contrast to H-PGDS, L-PGDS does not require glutathione. researchgate.net It belongs to the lipocalin superfamily of proteins, which are known to bind and transport small lipophilic molecules. nih.gov

Other Putative Prostaglandin D2 Synthetase Activities (e.g., serum albumin)

Besides the dedicated PGD synthases, other proteins have been shown to exhibit PGD2 synthetase activity. Notably, serum albumin , the most abundant protein in blood plasma, can catalyze the conversion of PGH2 to PGD2. researchgate.net This activity does not require glutathione. researchgate.net Studies have demonstrated that in platelet-rich plasma, PGH2 released from stimulated platelets can be converted to PGD2 by the action of serum albumin. researchgate.net This suggests a physiological role for albumin in PGD2 production, particularly in the bloodstream.

Regulation of Prostaglandin D2 Synthesis

The synthesis of PGD2 is a tightly regulated process, influenced by various factors at different levels of the biosynthetic pathway. The expression of cyclooxygenase (COX) enzymes, which produce the PGH2 precursor, is a key regulatory point.

Cytokines: Pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) can induce the expression of COX-2, leading to increased PGH2 availability and subsequent PGD2 synthesis. For instance, antigenic stimulation of bone marrow-derived mast cells has been shown to elevate PGD2 production. arvojournals.org

Glucocorticoids: These anti-inflammatory agents can suppress PGD2 synthesis. For example, dexamethasone (B1670325) can block the induction of COX-2 following mast cell activation.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs inhibit the activity of COX enzymes, thereby reducing the production of PGH2 and, consequently, PGD2.

The functional coupling between COX enzymes and PGD synthases also plays a role in the efficient production of PGD2. researchgate.net

Compound Names

The following table lists the chemical compounds mentioned in this article.

Prostaglandin D2 Receptor Biology and Signal Transduction

D Prostanoid Receptor 1 (DP1/PTGDR)

The DP1 receptor, encoded by the PTGDR gene, is a classical prostanoid receptor that plays a significant role in various physiological and pathological processes, including allergic inflammation. nih.govgenecards.org

The human DP1 receptor is a protein comprised of 359 amino acids with a molecular weight of approximately 40.3 kDa. wikipedia.orgnih.gov As a member of the GPCR superfamily, it features a characteristic structure with seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus. wikipedia.orgwikipedia.org The PTGDR gene in humans is located on chromosome 14q22.1 and contains four exons. wikipedia.orgwikipedia.org The receptor has potential sites for N-linked glycosylation, which appears to be important for ligand binding affinity. nih.gov

PGD2 binds to and activates the DP1 receptor with high affinity, typically in the nanomolar range. wikipedia.org The binding potency of various prostanoids to the DP1 receptor follows the order: PGD2 >> PGE2 > PGF2α > PGI2 = TXA2. wikipedia.org PGD2 is over 100 times more potent than PGE2 at binding to and stimulating the DP1 receptor. wikipedia.org Certain non-enzymatic metabolites of PGD2, such as PDJ2, Δ12-PDJ2, and 15-deoxy-Δ12,14-PGJ2, can also bind to and activate DP1, although with varying potencies. wikipedia.org

Table 1: Ligand Binding Characteristics for DP1 Receptor

| Ligand | Binding Action | Relative Potency/Affinity |

|---|---|---|

| Prostaglandin (B15479496) D2 (PGD2) | Agonist | High affinity (0.5-1 nM range) wikipedia.org |

| Prostaglandin E2 (PGE2) | Agonist | >100-fold less potent than PGD2 wikipedia.org |

| Prostaglandin F2α (PGF2α) | Agonist | Lower potency than PGE2 wikipedia.org |

| Prostaglandin I2 (PGI2) | Agonist | Lower potency than PGF2α wikipedia.org |

| Thromboxane (B8750289) A2 (TXA2) | Agonist | Similar potency to PGI2 wikipedia.org |

| BW245C | Agonist | Selective DP1 agonist nih.gov |

| BW868C | Antagonist | Selective DP1 antagonist aai.org |

| MK-0524 (Laropiprant) | Antagonist/Inverse Agonist | Selective DP1 antagonist nih.govnih.gov |

| S-5751 | Antagonist | DP1 antagonist kjim.org |

This table summarizes key ligand interactions with the DP1 receptor based on available research data.

The DP1 receptor is canonically coupled to the Gαs stimulatory G-protein. nih.govahajournals.org Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgwikipedia.orgreactome.org This rise in cAMP activates protein kinase A (PKA), which in turn can phosphorylate various downstream targets, modulating cellular functions. nih.govutoronto.ca

In addition to the cAMP pathway, DP1 activation has also been shown to induce calcium mobilization in certain cell types. wikipedia.orgersnet.org This calcium signaling appears to be independent of the inositol (B14025) trisphosphate pathway but may be dependent on cAMP and PKA activation, potentially involving L-type calcium channels. wikipedia.orgersnet.org

Table 2: DP1 Receptor Signaling Cascade

| Step | Component | Action/Effect |

|---|---|---|

| 1. Ligand Binding | PGD2 or agonist binds to DP1 | Receptor conformational change |

| 2. G-Protein Activation | Gαs subunit is activated | Dissociates from βγ subunits |

| 3. Enzyme Activation | Adenylyl Cyclase | Stimulated by Gαs |

| 4. Second Messenger Production | Cyclic AMP (cAMP) | Levels increase |

| 5. Kinase Activation | Protein Kinase A (PKA) | Activated by cAMP nih.gov |

| 6. Downstream Effects | Calcium Mobilization | Can be induced, possibly via PKA ersnet.org |

This table outlines the primary signal transduction pathway associated with DP1 receptor activation.

The DP1 receptor is expressed in a variety of cells and tissues, particularly those involved in immune and inflammatory responses. wikipedia.org High expression is found in immune cells such as dendritic cells and monocytes. wikipedia.orgkjim.org In the nervous system, DP1 is expressed in neurons and is the most abundant prostaglandin receptor in the brain. nih.govnih.gov It is also found in microglia/macrophages, where its activation is necessary for optimal activation and interferon expression following certain viral infections. nih.gov In the respiratory system, DP1 is present on bronchial epithelium. wikipedia.org Additionally, DP1 expression has been noted in bone cells, including osteoblasts and osteoclasts, and in various other tissues like the spleen and gastrointestinal tract. proteinatlas.org

Several pharmacological tools have been developed to study the function of the DP1 receptor.

BW245C: A potent and selective agonist for the DP1 receptor, often used to mimic the effects of PGD2 on this specific receptor. nih.gov

BW868C: A highly selective DP1 receptor antagonist with virtually no affinity for the CRTH2 receptor. aai.org It is used to block DP1-mediated effects. aai.org

MK-0524 (Laropiprant): A selective DP1 receptor antagonist. nih.gov Further studies have revealed that it also acts as an inverse agonist, reducing the basal level of cAMP signaling, and as a pharmacochaperone, promoting the cell surface expression of the DP1 receptor. nih.govplos.org

S-5751: An orally active DP1 antagonist that has been shown to alleviate eosinophil infiltration in animal models of allergic asthma. kjim.org

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2/PTGDR2)

CRTH2, also known as DP2, is the second receptor for PGD2. wikipedia.org Encoded by the PTGDR2 gene, it is structurally distinct from the prostanoid receptor family and shares more homology with chemoattractant receptors. kjim.orgwikipedia.org

CRTH2 is a G-protein-coupled receptor composed of 395 amino acids with a molecular weight of about 43 kDa. semanticscholar.org The gene for CRTH2 is located on chromosome 11. wikipedia.orgsemanticscholar.org Unlike DP1, CRTH2 belongs to the chemoattractant receptor family. kjim.org

PGD2 binds to CRTH2 with high affinity, although this affinity is reported to be approximately eight times lower than its affinity for the DP1 receptor. researchgate.netnih.gov A key feature of CRTH2 is its ability to bind not only PGD2 but also several of its metabolites with high affinity. researchgate.netnih.gov The rank order of potency for ligand binding at CRTH2 is distinct from that of DP1. For CRTH2, the order is: PGD2 > 13,14-dihydro-15-keto PGD2 (DK-PGD2) > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2. nih.gov Notably, DK-PGD2 binds to CRTH2 with an affinity as high as PGD2 but has a very low affinity for the DP1 receptor, making it a selective CRTH2 agonist. rupress.orgnih.gov

G-Protein Coupling and Second Messenger Systems

The Prostaglandin D2 Receptor 2 (PTGDR2), commonly known as CRTH2, is a G-protein coupled receptor (GPCR) that plays a critical role in inflammatory pathways. wikipedia.org Functional studies have demonstrated that upon activation by PGD2, the CRTH2 receptor couples to the Gαi/o subunit of the heterotrimeric G-protein complex. researchgate.netnih.govbioscientifica.com This interaction is sensitive to pertussis toxin, which characteristically inhibits Gαi/o signaling, confirming this specific coupling pathway. researchgate.netnih.govnih.gov

Activation of the Gαi-protein by the CRTH2 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netbioscientifica.comnih.govbioscientifica.com Concurrently, CRTH2 signaling stimulates the mobilization of calcium (Ca2+) from intracellular stores. researchgate.netbioscientifica.comnih.govaai.org This calcium release is mediated by the production of inositol triphosphate (IP3), a key second messenger in this signaling cascade. bioscientifica.combioscientifica.com This dual effect—decreasing cAMP while increasing intracellular calcium—is a hallmark of CRTH2-mediated cellular activation. researchgate.net

Table 1: CRTH2 Signaling Pathway Summary

| Step | Component | Action | Outcome |

|---|---|---|---|

| Ligand Binding | Prostaglandin D2 (PGD2) | Binds to CRTH2 receptor | Receptor activation |

| G-Protein Coupling | Gαi/o subunit | Couples with activated CRTH2 | G-protein activation |

| Effector Modulation | Adenylyl Cyclase | Inhibited by Gαi | Decrease in intracellular cAMP. researchgate.netbioscientifica.com |

| Second Messenger | Phospholipase C (PLC) | Activated | Production of Inositol Triphosphate (IP3). bioscientifica.com |

| Ion Mobilization | IP3 Receptor on ER | Activated by IP3 | Release of Ca2+ from intracellular stores. bioscientifica.comnih.gov |

Cellular and Tissue Expression Profiles

The expression of CRTH2 is predominantly associated with key effector cells of type 2 allergic inflammation. maayanlab.cloud It is selectively expressed on human T-helper 2 (Th2) cells, eosinophils, and basophils. nih.govbeckman.comdovepress.comnih.gov In fact, CRTH2 is considered one of the most reliable surface markers for identifying Th2 cells. beckman.comnih.gov

Beyond these core allergic-response cells, CRTH2 is also found on other immune cells, including mast cells, monocytes, and certain dendritic cell populations. dovepress.comnih.govbeckman.com Its expression has been reported on Type 2 innate lymphoid cells (ILC2s), which are significant producers of type 2 cytokines. dovepress.comnih.gov

Northern blot analysis and other molecular techniques have revealed a widespread tissue distribution of CRTH2 mRNA beyond hematopoietic cells. researchgate.netnih.gov Significant expression has been detected in the brain, heart, thymus, and spleen. researchgate.netnih.govwikigenes.orgcaymanchem.comembopress.org The digestive system, including the stomach and small intestine, also shows high expression levels. researchgate.netuniprot.orgproteinatlas.org While research points to the PGD2 axis being relevant in bone and cartilage, specific expression data on osteoblasts and osteoclasts is still emerging. nih.gov

Table 2: Cellular and Tissue Expression of CRTH2

| Category | Cell Type / Tissue | Expression Status | Supporting Findings |

|---|---|---|---|

| Immune Cells | Th2 Cells | High | Preferentially expressed; reliable surface marker. nih.govmaayanlab.cloudbeckman.comnih.gov |

| Eosinophils | High | CRTH2 mRNA and protein detected. researchgate.netnih.govnih.govbeckman.comnih.gov | |

| Basophils | High | Expressed alongside eosinophils and Th2 cells. nih.govbeckman.comdovepress.comnih.gov | |

| Mast Cells | Positive | Internal expression reported. dovepress.comnih.gov | |

| Monocytes | Positive | Weak or variable expression may occur. nih.govbeckman.comresearchgate.net | |

| Dendritic Cells | Positive | Expression noted in certain subsets. nih.govbeckman.com | |

| Tissues | Brain | Positive | Detected by Northern blot and other methods. researchgate.netnih.govwikigenes.orgcaymanchem.com |

| Heart | Positive | High expression noted in some analyses. researchgate.netnih.govcaymanchem.comuniprot.org | |

| Thymus | Positive | Detected by Northern blot. researchgate.netnih.govwikigenes.orgcaymanchem.com | |

| Spleen | Positive | mRNA expression confirmed. researchgate.netnih.govwikigenes.orgcaymanchem.com |

Pharmacological Probes and Their Specificity

The study of CRTH2 function has been greatly aided by the use of specific pharmacological probes. These tools allow for the targeted activation or inhibition of the receptor, helping to delineate its role in various biological processes.

DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2): This metabolite of PGD2 serves as a selective agonist for the CRTH2 receptor. aai.orgphysiology.org It effectively stimulates CRTH2-mediated responses, such as intracellular calcium mobilization and cell migration, with little to no activity at the DP1 receptor. nih.gov This specificity makes it an invaluable tool for isolating CRTH2-dependent pathways in experimental settings. nih.govphysiology.org

Ramatroban (B1678793): This compound is a potent and competitive antagonist of the CRTH2 receptor. aai.orgcapes.gov.br Interestingly, ramatroban was initially developed and marketed as an antagonist for the thromboxane A2 (TP) receptor. nih.gov Subsequent research revealed its high-affinity binding and inhibitory action at the CRTH2 receptor, where it blocks the effects of PGD2 and its agonists. aai.orgcapes.gov.br Studies have confirmed that PGD2, the agonist DK-PGD2, and ramatroban share the same binding site on the CRTH2 receptor. capes.gov.br

Table 3: Pharmacological Probes for CRTH2

| Compound | Type | Target Receptor | Specificity Notes |

|---|---|---|---|

| DK-PGD2 | Agonist | CRTH2 | Selective for CRTH2 over DP1; induces calcium mobilization. nih.govaai.org |

| Ramatroban | Antagonist | CRTH2 / TP | Dual antagonist, but a potent competitive inhibitor at the CRTH2 receptor. aai.orgnih.govcapes.gov.br |

Interactions and Cross-Regulation between DP1 and CRTH2

Prostaglandin D2 exerts its biological effects through a dual receptor system, binding to both the CRTH2 (DP2) receptor and the D-prostanoid 1 (DP1) receptor. bioscientifica.comnih.gov These two receptors, while responding to the same ligand, are coupled to opposing signaling pathways, allowing for a finely tuned regulation of cellular responses. bioscientifica.comkjim.org

The DP1 receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cAMP levels. bioscientifica.comwikipedia.org In contrast, CRTH2 couples to Gαi, leading to a decrease in cAMP and an increase in intracellular calcium. researchgate.netbioscientifica.com This opposing signaling creates a balance where the ultimate effect of PGD2 on a cell depends on the relative expression levels of DP1 and CRTH2. nih.govkjim.org

In cells that express both receptors, such as eosinophils and basophils, this dual system allows for complex cross-regulation. kjim.org For instance, the activation of DP1 can lead to the inhibition of migratory and degranulation responses that are promoted by CRTH2 activation. kjim.org However, some cellular functions, such as the synthesis of leukotriene C4 in eosinophils, appear to require cooperative signaling from both DP1 and CRTH2. nih.gov The differential expression and regulation of these two receptors on various immune cells are therefore critical in determining the pro- or anti-inflammatory outcome of PGD2 signaling. kjim.org

Other Receptor Interactions

The signaling network of prostaglandin D2 and its metabolites extends beyond the DP1 and CRTH2 receptors.

Thromboxane Receptors (TP): PGD2 has been shown to bind to and activate thromboxane A2 receptors. dovepress.comkjim.orgelsevier.es This interaction is notable as the CRTH2 antagonist ramatroban is also a known TP receptor antagonist. aai.orgnih.gov This cross-reactivity can contribute to the broader physiological effects observed with these compounds.

PPARγ (Peroxisome Proliferator-Activated Receptor-gamma): Certain metabolites of PGD2, particularly those of the J2 series like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), are potent ligands for PPARγ. bioscientifica.comnih.govelsevier.es Unlike the membrane-bound GPCRs, PPARγ is a nuclear receptor that functions as a transcription factor. elsevier.es The activation of PPARγ by PGD2 metabolites is a key mechanism for mediating intracellular processes, often associated with the resolution of inflammation. elsevier.esmdpi.com

Prostaglandin D2 Metabolism and Downstream Derivatives

Enzymatic and Non-Enzymatic Dehydration Pathways

Prostaglandin (B15479496) D2 (PGD2) is chemically unstable and readily undergoes dehydration both in vitro and in vivo. nih.govfrontiersin.org This process, which can occur both enzymatically and non-enzymatically, is a critical step in the generation of the J-series prostaglandins (B1171923). nih.govontosight.aicsic.es The non-enzymatic dehydration of PGD2 involves the removal of a water molecule, leading to the formation of Prostaglandin J2 (PGJ2). ontosight.aifrontiersin.org This conversion can be influenced by factors such as pH and the presence of proteins like albumin. csic.espnas.org

The enzymatic conversion of PGD2 also contributes to its metabolic profile. For instance, PGD2 can be converted to 9α, 11β-PGF2 by an NADPH-dependent 11-ketoreductase. hmdb.ca This enzymatic pathway adds another layer of complexity to the metabolic fate of PGD2 and the resulting spectrum of biologically active molecules.

Formation of J-series Prostaglandins (e.g., PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2)

The dehydration of Prostaglandin D2 (PGD2) initiates a cascade leading to the formation of the J-series prostaglandins. nih.govnih.gov This series includes several key metabolites:

Prostaglandin J2 (PGJ2): Formed through the initial non-enzymatic dehydration of PGD2. ontosight.aifrontiersin.org

Δ12-PGJ2: This metabolite can be formed from PGJ2. researchgate.netresearchgate.net In plasma, PGD2 is primarily metabolized to Δ12-PGD2 and Δ12-PGJ2. nih.gov

15-deoxy-Δ12,14-PGJ2 (15d-PGJ2): This is a terminal product in the J-series pathway, formed from the dehydration of PGJ2. nih.govcsic.esaai.org It is recognized as a potent anti-inflammatory and anti-neoplastic agent. jsir.gr.jp

The formation of these J-series prostaglandins is a sequential process, with each metabolite possessing unique biological activities. aai.org

Biological Activities of Prostaglandin D2 Metabolites (e.g., peroxisome proliferator-activated receptor activation, NF-κB inhibition)

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: PGD2 metabolites, particularly those of the J-series, are known activators of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. psu.eduahajournals.org Specifically, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) has been identified as an endogenous ligand for PPARγ. nih.govahajournals.org PGD2, PGJ2, and 15d-PGJ2 have been shown to activate PPARα and PPARγ, although this may occur at micromolar concentrations. psu.edu This activation is a key mechanism through which these metabolites can influence processes like adipocyte differentiation and inflammation. nih.govahajournals.org For instance, the activation of PPARγ by 15d-PGJ2 is proposed as a mechanism for cardioprotection. ahajournals.org

NF-κB Inhibition: A crucial anti-inflammatory activity of PGD2 metabolites is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. psu.edubinasss.sa.cr The J-series prostaglandins, which contain a reactive α,β-unsaturated carbonyl ring, can directly interact with and modify proteins. psu.edu It is believed that 15d-PGJ2 can inhibit NF-κB signaling by forming adducts with cysteine residues in key signaling proteins like IκB kinase and NF-κB itself. psu.edu This inhibition of NF-κB is often independent of PPARγ activation. aai.orgnih.gov Studies have shown that Δ12PGJ2 and 15dPGJ2 inhibit LPS-induced IκBα degradation, which is a critical step in NF-κB activation. aai.orgnih.gov This inhibitory effect on NF-κB contributes to the anti-inflammatory and pro-apoptotic effects of these metabolites. aai.orgbinasss.sa.cr

The biological activities of PGD2 metabolites are summarized in the table below:

| Metabolite | Key Biological Activities |

|---|---|

| PGJ2 | Induces eosinophil apoptosis. aai.org |

| Δ12-PGJ2 | Induces apoptosis in granulocytes, activates PPARs, inhibits NF-κB activation. aai.org |

| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | Potent PPARγ agonist, inhibits NF-κB signaling, induces apoptosis in granulocytes, anti-inflammatory, anti-neoplastic. psu.edunih.govaai.orgjsir.gr.jp |

Other Metabolites of Prostaglandin D2 (e.g., PGF2α, 9α,11β-PGF2)

Beyond the J-series prostaglandins, Prostaglandin D2 (PGD2) is also metabolized into other significant compounds, including Prostaglandin F2α (PGF2α) and its stereoisomer, 9α,11β-PGF2. nih.govnih.gov

The conversion of PGD2 to 9α,11β-PGF2 is an enzymatic process catalyzed by PGD2 11-ketoreductase, an enzyme that is a member of the aldo-keto reductase (AKR) family. oup.comoup.com This reaction requires NADPH as a cofactor. oup.com 9α,11β-PGF2 has its own distinct biological activities, which can differ from those of PGF2α. nih.govoup.com For example, 9α,11β-PGF2 has been shown to inhibit platelet accumulation. virginia.edu In some contexts, 9α,11β-PGF2 is considered a major enzymatically derived metabolite of PGD2 found in urine and plasma. nih.gov

The metabolic conversion of PGD2 can also lead to the formation of PGF2α. nih.govscispace.com The enzyme responsible, PGF synthase, can catalyze the reduction of the 11-keto group of PGD2 to form 9α,11β-PGF2, and also the reduction of the endoperoxide group of PGH2 to form PGF2α. oup.com

The table below outlines these other metabolites and their formation:

| Metabolite | Formation Pathway |

|---|---|

| PGF2α | Can be formed from PGD2 metabolism. nih.govscispace.com |

| 9α,11β-PGF2 | Enzymatic reduction of PGD2 by PGD2 11-ketoreductase. oup.comoup.com |

Metabolite Analysis and Biomarker Applications (e.g., Tetranor PGDM as urinary marker)

The measurement of Prostaglandin D2 (PGD2) metabolites serves as a valuable tool for assessing PGD2 biosynthesis in vivo. One of the most significant metabolites for this purpose is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor PGDM. interscienceinstitute.comnih.gov

Tetranor PGDM has been identified as a major and abundant urinary metabolite of PGD2 in both humans and mice. nih.govcaymanchem.comresearchgate.net Its levels in urine directly reflect the systemic production of PGD2. interscienceinstitute.comnih.gov This makes urinary tetranor PGDM a reliable biomarker for mast cell activity and PGD2-mediated inflammatory responses. interscienceinstitute.comamegroups.org

The clinical utility of measuring urinary tetranor PGDM has been demonstrated in various conditions. For instance, elevated levels have been associated with severe food allergies, Duchenne muscular dystrophy, and drug-related intolerance in asthma patients. interscienceinstitute.com The analysis of tetranor PGDM is typically performed using methods like liquid chromatography-tandem mass spectrometry or direct ELISA. interscienceinstitute.comnih.gov

The table below summarizes key information about tetranor PGDM:

| Biomarker | Description | Clinical Significance |

|---|

| Tetranor PGDM | A major urinary metabolite of PGD2. interscienceinstitute.comnih.gov | Reflects systemic PGD2 biosynthesis and mast cell activity. interscienceinstitute.comamegroups.org Used as a biomarker for allergic reactions and other inflammatory conditions. interscienceinstitute.com |

Physiological and Pathophysiological Roles of Prostaglandin D2

Neurophysiological Regulation

Prostaglandin (B15479496) D2 (PGD2), a prominent member of the prostaglandin family, exerts a wide array of effects within the central nervous system. Its involvement in fundamental neurophysiological processes underscores its importance in maintaining brain homeostasis and its contribution to various neurological conditions.

Sleep-Wake Cycle Regulation

Prostaglandin D2 is a potent endogenous sleep-promoting substance. semanticscholar.orgnih.govnih.govmerckmillipore.com Its concentration in the cerebrospinal fluid exhibits a circadian rhythm that is closely linked to the sleep-wake cycle, increasing with sleep propensity during sleep deprivation. nih.gov The synthesis of PGD2 in the brain primarily occurs in the leptomeninges, choroid plexus, and oligodendrocytes by the enzyme lipocalin-type PGD synthase. nih.govmerckmillipore.com From there, it is secreted into the cerebrospinal fluid and acts as a sleep hormone. nih.govmerckmillipore.com

The mechanism of PGD2-induced sleep involves its interaction with the DP1 receptor, which is located in the leptomeninges of the basal forebrain and hypothalamus. nih.govmerckmillipore.com This binding event triggers the release of adenosine (B11128), which in turn acts as a paracrine sleep-promoting molecule. nih.govmerckmillipore.com Adenosine activates A2A receptor-expressing sleep-promoting neurons and inhibits A1 receptor-possessing arousal neurons. nih.govmerckmillipore.com This signaling cascade ultimately leads to the activation of the non-rapid eye movement (NREM) sleep center in the ventrolateral preoptic area, which then inhibits the histaminergic arousal center in the tuberomammillary nucleus through GABAergic and galaninergic projections. nih.govmerckmillipore.com Inhibition of lipocalin-type PGD synthase or blockade of DP1 and A2A receptors has been shown to suppress both NREM and rapid eye movement (REM) sleep, highlighting the critical role of the PGD2-adenosine system in physiological sleep maintenance. nih.govmerckmillipore.com

| Key Component | Role in PGD2-Mediated Sleep Regulation |

| Prostaglandin D2 (PGD2) | Endogenous sleep-promoting substance. |

| Lipocalin-type PGD synthase | Enzyme responsible for PGD2 synthesis in the brain. nih.govmerckmillipore.com |

| DP1 Receptor | PGD2 receptor that initiates the sleep-promoting signal. nih.govmerckmillipore.com |

| Adenosine | Paracrine molecule released upon DP1 receptor activation. nih.govmerckmillipore.com |

| A2A Receptor | Adenosine receptor that activates sleep-promoting neurons. nih.govmerckmillipore.com |

| Ventrolateral Preoptic Area (VLPO) | NREM sleep center activated by the PGD2-adenosine pathway. nih.govnih.gov |

| Tuberomammillary Nucleus (TMN) | Histaminergic arousal center inhibited by the VLPO. nih.govnih.gov |

Body Temperature Homeostasis

Prostaglandin D2 plays a significant role in the regulation of body temperature, acting as a key molecule in the process of thermoregulation. Research has identified Ptgds, the gene encoding the enzyme that synthesizes PGD2, as a genetic marker for temperature-sensitive neurons within the preoptic area of the anterior hypothalamus (POA), the primary thermoregulatory center in mammals. nih.govresearchgate.net

Studies have shown that an increase in the temperature of the POA leads to altered activity in Ptgds-expressing neurons, resulting in increased production of PGD2. nih.govresearchgate.net This newly synthesized PGD2 then activates its DP1 receptor, which in turn excites downstream neurons in the ventral medial preoptic area (vMPO). nih.govresearchgate.net The activation of these vMPO neurons mediates a decrease in body temperature, thus forming a negative feedback loop for thermoregulation. nih.govresearchgate.net This is in contrast to Prostaglandin E2 (PGE2), which is associated with the induction of fever. sciencedaily.comnih.gov While PGD2 is involved in reducing body temperature during sleep, PGE2 acts to increase the hypothalamic set-point, leading to a febrile response. nih.govwikipedia.org

| Factor | Influence on Body Temperature | Mechanism |

| Prostaglandin D2 (PGD2) | Decrease | Activates DP1 receptors in the vMPO, leading to a reduction in body temperature. nih.govresearchgate.net |

| Rising POA Temperature | Decrease | Stimulates PGD2 production in temperature-sensitive neurons. nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Increase | Acts on the hypothalamus to increase the body's temperature set-point, causing fever. sciencedaily.comnih.gov |

Nociception and Pain Perception

The role of Prostaglandin D2 in nociception and pain perception is complex. While PGD2 itself does not appear to directly excite sensory neurons, it contributes to the sensitization of nociceptors to other painful stimuli. pnas.orgcalgarynaturopathiccare.com Prostaglandins (B1171923), in general, are well-known mediators of pain and inflammation, and their synthesis is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). calgarynaturopathiccare.com

PGD2 is the most abundant prostaglandin released from inflammatory cells at sites of inflammation. pnas.org Although it may not directly cause pain, its metabolites, such as the cyclopentenone prostaglandin 15d-PGJ2, can directly activate the irritant receptor TRPA1 on nociceptors, leading to a pain response. pnas.org Furthermore, disruptions in sleep, which can be influenced by PGD2 levels, have been linked to an increase in prostaglandins, potentially sensitizing peripheral nociceptors and affecting pain processing at the spinal level. researchgate.net This highlights an indirect pathway through which PGD2 can influence pain perception.

Olfactory Function

Prostaglandin D2 is involved in modulating the processing of olfactory information. High concentrations of PGD2, along with the enzymes for its synthesis and degradation, are found in the olfactory bulb. nih.gov Specifically, the mitral cell layer of the olfactory bulb is enriched with PGD2-binding proteins. nih.gov

Electrophysiological studies in rabbits have demonstrated that the administration of PGD2 can enhance and prolong the responses of mitral cells to certain olfactory stimuli. nih.gov The proposed mechanism for this modulation is the suppression of inhibitory synaptic inputs from granule cells to mitral cells. nih.gov By reducing this inhibition, PGD2 effectively heightens the response of mitral cells to odors, suggesting a significant role for this prostaglandin in the fine-tuning of olfactory perception. nih.gov

Hormone Release Modulation

Prostaglandin D2 has been shown to directly influence the release of hormones from the pituitary gland. Studies using a sequential double-chamber superfusion system with the medial basal hypothalamus and the pituitary gland of female rats demonstrated that PGD2 can induce the release of luteinizing hormone (LH). nih.gov

The infusion of PGD2 resulted in a significant increase in LH release directly from the pituitary gland, both when the pituitary was superfused alone and in series with the medial basal hypothalamus. nih.gov Importantly, PGD2 did not induce the release of hypothalamic luteinizing hormone-releasing hormone (LHRH). nih.gov This indicates that PGD2's effect on LH release is not mediated by the hypothalamus but rather through a direct action on the pituitary gland itself. nih.gov

Neuronal Protection and Neuroinflammation

Prostaglandin D2 exhibits a dual role in the context of neuronal health, participating in both neuroprotective and neuroinflammatory pathways. The specific effect of PGD2 appears to be dependent on the receptor it activates.

Activation of the DP1 receptor has been shown to be neuroprotective. frontiersin.orgnih.gov In models of cerebral ischemia-reperfusion injury, the absence of the DP1 receptor resulted in significantly larger infarct sizes, suggesting a protective role for DP1 signaling in the brain. nih.gov Furthermore, a DP1-selective agonist provided dose-dependent protection to cultured neurons against excitotoxicity. nih.gov

Conversely, PGD2 is also implicated in neuroinflammatory processes, particularly in the context of neurodegenerative diseases like Alzheimer's disease. frontiersin.orgcuny.edu During inflammation in the central nervous system, activated microglia and reactive astrocytes produce large quantities of prostaglandins, including PGD2. frontiersin.org PGD2 has been identified as a mediator of plaque-associated inflammation in the Alzheimer's brain. frontiersin.org The activation of the DP2 receptor, another receptor for PGD2, has been shown to potentiate neuronal injury in hippocampal neuronal cultures. frontiersin.org

| Receptor | Primary Effect in the CNS | Associated Conditions/Models |

| DP1 Receptor | Neuroprotection | Cerebral ischemia, Excitotoxicity frontiersin.orgnih.gov |

| DP2 Receptor | Neuroinflammation, Neuronal Injury | Alzheimer's Disease, Hippocampal injury models frontiersin.orgcuny.edu |

Neuroprotective Effects against Excitotoxic Injury (e.g., glutamate toxicity)

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key mechanism in various neurodegenerative diseases. nih.govrndsystems.com Research has revealed a neuroprotective role for PGD2 in the context of excitotoxic injury. Physiological concentrations of PGD2 have been shown to rescue neurons from glutamate toxicity in cultured hippocampal neurons. nih.gov This protective effect is mediated specifically through the DP1 receptor. nih.gov

Activation of the DP1 receptor by PGD2 initiates a signaling cascade dependent on cyclic AMP (cAMP) and protein kinase A. nih.gov This is supported by findings that the neuroprotective effect of PGD2 can be reversed by inhibitors of protein kinase A. nih.gov Conversely, activation of the DP2 receptor appears to promote neuronal loss, highlighting the dualistic nature of PGD2 signaling in neuronal survival. nih.gov These findings suggest that targeting the PGD2/DP1 receptor pathway could be a potential therapeutic strategy for conditions involving excitotoxic neuronal damage.

Roles in Neurodegenerative Diseases (e.g., Alzheimer's disease, Krabbe's disease, brain hemorrhage)

PGD2 is implicated in the pathophysiology of several neurodegenerative diseases, where its effects can be either detrimental or protective depending on the context.

Alzheimer's Disease: In the context of Alzheimer's disease, there is evidence of altered PGD2 signaling. Increased levels of the DP1 receptor mRNA have been detected adjacent to amyloid plaques in the brains of patients with Alzheimer's disease. asm.org This receptor is primarily expressed by microglia and astrocytes, suggesting a role for PGD2 in the glial response to amyloid pathology. asm.org Lipocalin-type PGD synthase (L-PGDS), an enzyme that produces PGD2, is thought to play a role in various brain diseases, including Alzheimer's, by acting as a chaperone for waste products like amyloid-β. mdpi.com

Krabbe's Disease: Krabbe's disease is a rare, fatal neurodegenerative disorder caused by a deficiency of the enzyme galactosylceramidase, leading to demyelination. medscape.comwikipedia.org PGD2 is a key neuroinflammatory molecule that exacerbates the pathological response in a mouse model of Krabbe's disease. nih.gov In this model, activated microglia express hematopoietic PGD synthase (HPGDS), leading to increased PGD2 production. nih.govnih.gov This PGD2 then acts on DP1 receptors expressed by activated astrocytes, enhancing astrogliosis and demyelination. nih.govnih.gov Blockade of this HPGDS/PGD2/DP1 signaling pathway has been shown to suppress these pathological features and reduce oligodendrocyte apoptosis. nih.govsemanticscholar.org

Brain Hemorrhage: Following a subarachnoid hemorrhage, PGD2 is one of the major prostanoids implicated in causing cerebral vasospasm, a dangerous narrowing of the cerebral arteries. nih.gov Monitoring of cerebrospinal fluid (CSF) in patients has shown that a significant increase in PGD2 concentration corresponds with neurological deterioration in cases with vasospasm. nih.gov The concentration of PGD2 is higher in cisternal CSF than in lumbar CSF in these cases, suggesting its origin is close to the site of hemorrhage and clotting. nih.gov This indicates that PGD2 is a significant spasmogen in clotted blood and may play a relevant role in the onset of vasospasm after brain hemorrhage. nih.gov

Modulation of Glial Cell Activity (e.g., astrogliosis, microglia/macrophage phagocytosis and accumulation)

PGD2 plays a significant role in modulating the activity of glial cells, which are crucial for both the support of neurons and the response to injury and disease in the CNS.

Astrogliosis: PGD2 is involved in the process of astrogliosis, the proliferation and hypertrophy of astrocytes in response to CNS injury. In a mouse model of Krabbe's disease, PGD2 produced by microglia acts on astrocytes to enhance astrogliosis. nih.govnih.gov Cultured astrocytes express both DP1 and DP2 receptors, and stimulation of either receptor leads to enhanced production of glial fibrillary acidic protein (GFAP), a marker of astrogliosis. nih.govnih.gov This indicates a direct role for PGD2 in promoting the reactive state of astrocytes during neuroinflammation. nih.gov

Microglia/Macrophage Phagocytosis and Accumulation: PGD2 signaling influences the phagocytic activity and accumulation of microglia and macrophages. Following peripheral nerve injury, the enzyme L-PGDS regulates the phagocytic activity of macrophages, which is essential for clearing myelin debris to allow for axonal regeneration. nih.gov In the context of ischemic stroke, the L-PGDS-PGD2-DP1 axis has been shown to regulate phagocytosis by microglia and macrophages that are present within the ischemic areas. mdpi.com Furthermore, PGD2 can act as a chemoattractant for various immune cells, and its production by mast cells can lead to the recruitment of macrophages. qiagenbioinformatics.com

Peripheral Nervous System Development, Injury Resolution, and Regeneration (e.g., myelination, Wallerian degeneration, axonal regeneration)

In the peripheral nervous system (PNS), PGD2 and its synthesizing enzymes are key players in development, response to injury, and subsequent regeneration.

Myelination: The L-PGDS/PGD2 pathway is a crucial component of the axo-glial interaction that controls PNS myelination. nih.gov L-PGDS is important for Schwann cell myelination, and mice lacking L-PGDS exhibit hypomyelination. researchgate.netdntb.gov.ua PGD2, produced by L-PGDS, binds to the Gpr44 (DP2) receptor on Schwann cells, which in turn promotes myelination. dntb.gov.ua

Wallerian Degeneration: Wallerian degeneration is the process of degeneration of the axon distal to a site of injury. nih.govnih.gov L-PGDS plays a role in the resolution of PNS injury and the Wallerian degeneration process. nih.gov Following injury, L-PGDS expression is modulated in both sciatic nerves and dorsal root ganglia neurons. nih.gov The inflammatory response, which is a key part of Wallerian degeneration, involves the recruitment of macrophages to clear cellular debris, a process influenced by PGD2 signaling. nih.govoup.com

Axonal Regeneration: Effective axonal regeneration in the PNS requires the clearance of myelin debris by phagocytes. wikipedia.orgnih.gov L-PGDS contributes to this process by regulating the phagocytic activity of macrophages, thereby favoring axonal regeneration and remyelination. nih.gov By acting as an anti-inflammatory agent in the later phases of Wallerian degeneration, L-PGDS helps to resolve the inflammatory response, creating a more permissive environment for regeneration. nih.gov

Spinal Cord Injury Response

In the aftermath of a spinal cord injury (SCI), a complex secondary injury cascade involving inflammation significantly contributes to tissue damage and functional deficits. mdpi.com Prostaglandins are among the inflammatory mediators involved in this response. While direct studies on PGD2 in SCI are limited, research on its metabolite, 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2), provides insight into the potential role of the PGD2 pathway.

15d-PGJ2, which has anti-inflammatory properties, has been shown to be beneficial in a mouse model of spinal cord contusion injury. rndsystems.com Administration of 15d-PGJ2 resulted in significant improvement in sensory and locomotor function. rndsystems.com This functional recovery was associated with diminished signs of microglia/macrophage activation, increased neuronal survival, and reduced demyelination in the injured spinal cord. rndsystems.com These effects are thought to be mediated by the attenuation of multiple inflammatory signaling pathways. rndsystems.com Given that 15d-PGJ2 is a downstream metabolite of PGD2, these findings suggest that modulation of the PGD2 pathway could be a therapeutic target for mitigating the secondary damage following spinal cord injury.

Reproductive System Function

Prostaglandin D2 is significantly involved in the development and function of the male reproductive system, playing crucial roles from embryonic development through to adult function.

Male Reproductive System Development and Function (e.g., testicular formation, spermatogenesis, steroidogenesis, sperm maturation)

Testicular Formation: PGD2 is a key signaling molecule in the embryonic development of the testes. nih.gov During male sexual differentiation, PGD2 works in a feedforward loop with the SOX9 transcription factor. PGD2 signaling is involved in the proper differentiation of both Sertoli cells and germ cells in the embryonic testis. nih.gov It contributes to the nuclear translocation of SOX9 and helps to maintain its expression, which is essential for testis differentiation.

Spermatogenesis: In the adult testis, PGD2 signaling continues to be important for spermatogenesis, the process of sperm production. nih.gov The enzyme L-PGDS is expressed in several testicular cell types, including Sertoli cells and Leydig cells, and is believed to play a role in supporting spermatogenesis. One of its proposed functions is the transport of retinoids, which are essential for germ cell development. nih.gov In mouse models, disruption of PGD2 signaling has been shown to impair spermatogenesis.

Steroidogenesis: L-PGDS is also implicated in steroidogenesis, the production of steroid hormones such as testosterone by Leydig cells in the testes. nih.gov While the precise mechanisms are still under investigation, the expression of L-PGDS in Leydig cells suggests its involvement in this critical function for male reproductive health. nih.gov

Sperm Maturation: After production in the testes, sperm undergo a maturation process in the epididymis to become motile and capable of fertilization. The concentration of PGD2 synthase is notably high in the epididymis. During maturation, the levels of PGD2 synthase increase steadily in the epididymis, indicating its important role in this process. The regulation of PGD2 synthase in the epididymis is influenced by testicular factors, further highlighting the interconnectedness of testicular and epididymal functions in ensuring male fertility.

Data Tables

Table 1: Role of Prostaglandin D2 in the Nervous System

| Process | Specific Role of PGD2 | Key Mediators | Outcome |

|---|---|---|---|

| Neuroprotection | Protection against glutamate-induced excitotoxicity | DP1 receptor, cAMP, Protein Kinase A | Neuronal survival |

| Neurodegeneration | Modulation of glial response to pathology | DP1 receptor (on microglia/astrocytes) | Can be pro-inflammatory and detrimental (e.g., Krabbe's disease) or involved in waste clearance (e.g., Alzheimer's) |

| Glial Cell Activity | Enhances astrogliosis; regulates macrophage/microglia phagocytosis | DP1 and DP2 receptors on astrocytes; L-PGDS | Modulation of neuroinflammatory response |

| PNS Development | Promotes myelination by Schwann cells | L-PGDS, Gpr44 (DP2) receptor | Proper formation of myelin sheath |

| PNS Injury/Regeneration | Modulates Wallerian degeneration; promotes clearance of myelin debris | L-PGDS | Facilitates axonal regeneration and remyelination |

| Spinal Cord Injury | Metabolite (15d-PGJ2) has anti-inflammatory effects | 15d-PGJ2 | Improved functional recovery, reduced inflammation and demyelination |

Table 2: Role of Prostaglandin D2 in the Male Reproductive System

| Process | Specific Role of PGD2 | Key Mediators | Outcome |

|---|---|---|---|

| Testicular Formation | Involved in Sertoli and germ cell differentiation; SOX9 amplification loop | SOX9 | Proper embryonic development of the testes |

| Spermatogenesis | Supports germ cell development | L-PGDS | Production of sperm |

| Steroidogenesis | Implicated in testosterone production | L-PGDS in Leydig cells | Male hormone production |

| Sperm Maturation | High concentration of PGD2 synthase in the epididymis | PGD2 synthase | Acquisition of sperm motility and fertilizing capacity |

Female Reproductive System Function (e.g., pregnancy maintenance, implantation)

Prostaglandin D2 (PGD2) plays a significant role in female reproductive physiology, particularly in the processes of embryo implantation and the maintenance of pregnancy. researchgate.net The synthesis of PGD2 in the female reproductive tract is influenced by estrogen, with studies showing that Prostaglandin D2 synthase (PTGDS) is an estrogen-stimulated gene in the epithelial cells of the oviduct. nih.gov

Recent research has highlighted the importance of PGD2 in decidualization, a critical process for successful embryo implantation where the uterine lining undergoes transformation. digitaljournal.comsciencedaily.com Studies have shown that PGD2, along with Prostaglandin E2 (PGE2), is produced in the uterus during the early stages of pregnancy. sciencedaily.com These prostaglandins activate specific receptors, DP and EP4 respectively, to promote the formation of the decidual tissue that supports the implanting embryo. sciencedaily.com The stimulation of either the DP or EP4 receptor enhances decidualization, suggesting a degree of functional redundancy and a cooperative role for the PGD2-DP and PGE2-EP4 signaling pathways in this fundamental aspect of reproduction. digitaljournal.comsciencedaily.com This discovery has opened avenues for potential therapeutic strategies for infertility related to implantation issues. digitaljournal.com

Furthermore, PGD2 is thought to contribute to the maintenance of pregnancy by modulating the maternal immune response to the semi-allogeneic fetus. researchgate.netnih.gov It helps in controlling the balance between Th1 and Th2 immune responses and by inhibiting the antigen presentation by dendritic cells through its DP receptor. researchgate.netnih.gov This immunomodulatory function is crucial for preventing the rejection of the embryo and ensuring a successful pregnancy. researchgate.net

Immune Cell Recruitment at the Fetomaternal Interface

The establishment and maintenance of a successful pregnancy are critically dependent on a specialized immunological environment at the maternal-fetal interface. nih.gov Prostaglandin D2 is a key mediator in orchestrating the recruitment of specific immune cells to this interface. researchgate.netnih.gov The maternal-fetal interface is comprised of decidual stromal cells, decidual immune cells, and fetal trophoblast cells, which work in concert to tolerate the fetus while protecting against pathogens. frontiersin.org

PGD2 acts as a chemoattractant, drawing immune cells to the fetomaternal interface through its receptor systems. researchgate.net Specifically, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), but not the DP receptor, is responsible for this chemoattractant effect. nih.gov CRTH2 is a reliable marker for human T helper type 2 (Th2) and T cytotoxic type 2 (Tc2) cells. researchgate.netnih.gov Research has shown that the percentage of CRTH2-expressing CD4+-T cells and CD8+-T cells is significantly higher in the decidua, particularly at the site of implantation. nih.gov This suggests that PGD2 mediates the recruitment of Th2 and Tc2 cells to the maternal-fetal interface. researchgate.netnih.gov This targeted recruitment is believed to contribute to the establishment of a local immune environment that is favorable for the maintenance of pregnancy. nih.gov

Vascular and Hemodynamic Regulation

Prostaglandin D2 exerts complex and sometimes opposing effects on the vascular system, influencing blood vessel tone, blood pressure, platelet function, and capillary permeability. nih.govnih.govnih.govresearchgate.net

Vasodilation and Vasoconstriction Mechanisms (e.g., niacin flush)

Prostaglandin D2 can induce both vasodilation (the widening of blood vessels) and vasoconstriction (the narrowing of blood vessels), depending on the specific vascular bed and the receptors it activates. nih.govnih.govyoutube.com This dual activity is a key aspect of its physiological and pathophysiological roles.

A well-known example of PGD2-mediated vasodilation is the "niacin flush," a common side effect of niacin (vitamin B3) therapy characterized by cutaneous warmth and redness. mastcellmaster.comnih.govwikipedia.org The administration of niacin leads to the release of PGD2 from various cells, including macrophages and mast cells. mastcellmaster.comnih.gov This PGD2 then acts on receptors in the capillaries, causing vasodilation. nih.gov

The mechanisms underlying PGD2's effects on vascular tone are receptor-dependent. While it is often considered a vasodilator acting through the D prostanoid receptor-1 (DP1), it can also cause vasoconstriction by activating the thromboxane-prostanoid receptor (TP) and the E prostanoid receptor-3 (EP3). nih.gov In some vascular beds, the vasoconstrictor effects mediated by TP and EP3 receptors can outweigh the vasodepressor effects of DP1 activation. nih.gov

Regulation of Systemic and Pulmonary Arterial Pressure

Prostaglandin D2 has differential effects on systemic and pulmonary arterial pressure, with its actions being notably age-dependent in the pulmonary circulation. nih.govnih.gov

In newborn lambs with induced pulmonary hypertension, PGD2 has been shown to lower pulmonary arterial blood pressure and increase pulmonary blood flow, thereby reducing pulmonary vascular resistance without significantly altering systemic arterial pressure. nih.govnih.gov Specifically, in the first few days of life, PGD2 infusion can lead to a significant decrease in mean pulmonary arterial pressure while causing a modest increase in mean systemic arterial pressure. nih.gov This suggests a specific vasodilatory role for PGD2 in the pulmonary circulation of newborns, which may be important for the transition from fetal to neonatal circulation. nih.gov

However, in older animals, the effect of PGD2 on the pulmonary circulation can be reversed. nih.gov After about two weeks of age in lambs, PGD2 can cause an increase in mean pulmonary arterial pressure, indicating a shift towards a vasoconstrictor response with age. nih.gov In adult sheep, PGD2 has been observed to produce a dose-dependent increase in both pulmonary and systemic arterial pressure. nih.gov The pulmonary vasoconstrictor effects of PGD2 in adults appear to be mediated through the activation of thromboxane (B8750289) receptors. nih.gov Pulmonary hypertension is a condition characterized by a pulmonary arterial pressure above 25 mmHg at rest. youtube.com

The following table summarizes the age-dependent effects of PGD2 on pulmonary and systemic arterial pressure in lambs:

| Age Group | Effect on Mean Pulmonary Arterial Pressure | Effect on Mean Systemic Arterial Pressure |

| First 3 days of life | Decrease | Increase |

| After 15 days of age | Increase | Decrease |

Platelet Aggregation Inhibition

Prostaglandin D2 is a known inhibitor of platelet aggregation. nih.govnih.govaustinpublishinggroup.com Platelet aggregation is a critical process in hemostasis and thrombosis, where platelets adhere to each other at a site of vascular injury to form a plug. clinpgx.org While essential for preventing blood loss, excessive platelet aggregation can lead to the formation of pathological thrombi. austinpublishinggroup.com

PGD2 exerts its anti-aggregatory effect by binding to the D prostanoid 1 (DP1) receptor on platelets, which is coupled to a Gs protein. austinpublishinggroup.com This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A and ultimately inhibits platelet aggregation. austinpublishinggroup.com The inhibitory potency of PGD2 on human platelets is reportedly higher than that of Prostaglandin E1 but less than that of Prostacyclin (PGI2). austinpublishinggroup.commdpi.com

Capillary Permeability Modulation

Prostaglandin D2 has a modulatory role in capillary permeability, which is the ability of substances to cross the endothelial barrier of capillaries. researchgate.netahajournals.org Its effects can be either to increase or decrease permeability depending on the context and the receptors involved.

In some inflammatory conditions, PGD2 is associated with increased vascular permeability. mastcellmaster.com For instance, intradermal injection of methylnicotinate, which induces PGD2 release, has been shown to increase vascular permeability in rat skin. mastcellmaster.com

Conversely, PGD2 can also enhance endothelial barrier function and decrease permeability. ahajournals.orgnii.ac.jp This effect is mediated through the D prostanoid (DP) receptor. ahajournals.org Activation of the DP receptor by PGD2 can lead to a decrease in endothelial permeability, a phenomenon observed both in vitro in human umbilical vein endothelial cells and in vivo. ahajournals.org The signaling pathway involves an increase in intracellular cAMP and the activation of protein kinase A (PKA), leading to cytoskeletal rearrangements that strengthen the endothelial barrier. ahajournals.org More recent studies have also implicated the EP4 receptor in mediating the barrier-enhancing effects of PGD2 in human pulmonary microvascular endothelial cells. sigmaaldrich.com

The table below outlines the dual effects of PGD2 on capillary permeability:

| Effect on Capillary Permeability | Mediating Factors/Context |

| Increase | Niacin-induced flush, inflammation |

| Decrease | Activation of DP and EP4 receptors, enhancement of endothelial barrier function |

Bone Homeostasis

Prostaglandin D2 (PGD2), a prominent lipid mediator, plays a multifaceted role in the intricate regulation of bone homeostasis. Its influence extends to the primary cellular mediators of bone remodeling: osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells. PGD2 orchestrates a delicate balance between bone formation and resorption through its interaction with two distinct receptors, the D-type prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The differential activation of these receptors on osteoblasts and osteoclasts triggers a cascade of intracellular signaling events that ultimately modulate gene expression and cellular function, thereby impacting the skeletal architecture.

Regulation of Osteoblast Function (e.g., osteoprotegerin, RANKL expression)

Human osteoblasts are not only the primary producers of the bone matrix but also a local source of PGD2, which then acts in an autocrine or paracrine manner to modulate their function nih.gov. The expression of both DP and CRTH2 receptors has been identified on human osteoblasts, both in cell culture and within bone tissue nih.gov. The activation of these receptors by PGD2 initiates distinct signaling pathways, leading to divergent effects on key regulators of bone metabolism.

Stimulation of the DP receptor on human osteoblasts leads to an increase in intracellular cyclic AMP (cAMP) and a subsequent significant reduction in the production of osteoprotegerin (OPG) by as much as 60% nih.gov. OPG is a crucial decoy receptor that inhibits osteoclast formation by binding to the receptor activator of nuclear factor-κB ligand (RANKL) nih.govnih.govunair.ac.id. Therefore, a decrease in OPG production would theoretically favor an environment conducive to bone resorption.

Conversely, activation of the CRTH2 receptor on osteoblasts triggers an increase in intracellular calcium levels and leads to a decrease in the expression of RANKL nih.gov. RANKL is a pivotal cytokine expressed on the surface of osteoblasts that is essential for the differentiation and activation of osteoclasts nih.govnih.gov. By reducing RANKL expression, CRTH2 activation can indirectly suppress osteoclastogenesis. Furthermore, stimulation of the CRTH2 receptor has been shown to be a potent inducer of chemotaxis for human osteoblasts, potentially recruiting bone-forming cells to sites of remodeling nih.gov.

The dual and opposing effects of PGD2 on OPG and RANKL expression through its distinct receptors highlight the complexity of its regulatory role in osteoblast function. Specific activation of the CRTH2 receptor, in particular, has been suggested to potentially lead to an anabolic response in bone by decreasing the RANKL/OPG ratio and promoting osteoblast migration nih.gov.

| Receptor | Second Messenger | Effect on Osteoblast | Reference |

| DP | ↑ cAMP | ↓ Osteoprotegerin (OPG) production | nih.gov |

| CRTH2 | ↑ Intracellular Ca2+ | ↓ RANKL expression, ↑ Chemotaxis | nih.gov |

Control of Osteoclastogenesis and Bone Resorption

Prostaglandin D2 exerts direct inhibitory effects on the formation and function of osteoclasts, the multinucleated cells responsible for bone resorption. Both in vitro-differentiated human osteoclasts and authentic fetal osteoclasts express DP and CRTH2 receptors nih.govdntb.gov.ua. The activation of these receptors on osteoclast lineage cells modulates their differentiation and resorptive capacity.

In vitro studies have demonstrated that activation of either the DP or CRTH2 receptors can decrease osteoclastogenesis from peripheral blood mononuclear cells cultured in the presence of RANKL and macrophage-colony stimulating factor (M-CSF) nih.govdntb.gov.ua. This suggests that PGD2 can directly curtail the formation of new osteoclasts.

Furthermore, PGD2 has been shown to have an inhibitory effect on the bone resorption activity of mature osteoclasts, an effect that is mediated through the DP receptor nih.govdntb.gov.ua. This indicates that even after osteoclasts are formed, PGD2 can limit their functional capacity to break down bone tissue.

In addition to these direct effects, PGD2 can also induce apoptosis, or programmed cell death, in human osteoclasts. This pro-apoptotic effect is specifically mediated through the activation of the CRTH2 receptor and involves the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and subsequent cleavage of caspase-3 doi.org. By promoting the timely demise of osteoclasts, PGD2 can further contribute to the attenuation of bone resorption.

| Receptor | Effect on Osteoclastogenesis | Effect on Bone Resorption | Effect on Osteoclast Apoptosis | Reference |

| DP | ↓ | ↓ | No effect | nih.govdntb.gov.uadoi.org |

| CRTH2 | ↓ | No direct effect | ↑ (via intrinsic pathway) | nih.govdntb.gov.uadoi.org |

Impact on Osteoclast Cytoskeletal Dynamics

The bone-resorbing activity of osteoclasts is critically dependent on the dynamic organization of their actin cytoskeleton. A key feature of active osteoclasts is the formation of a specialized, ring-like actin structure known as the sealing zone or actin ring. This structure is essential for the attachment of the osteoclast to the bone surface and the creation of a sealed compartment where bone resorption occurs.

Prostaglandin D2 has been shown to induce a robust reorganization of the cytoskeleton in mature osteoclasts nih.govdntb.gov.ua. Stimulation of osteoclasts with PGD2 leads to a notable decrease in the number of cells exhibiting well-defined actin rings. This disruptive effect on the sealing zone is primarily mediated through the DP receptor nih.govdoi.org. By interfering with the formation or maintenance of this critical structure, PGD2 can directly impair the ability of osteoclasts to resorb bone.